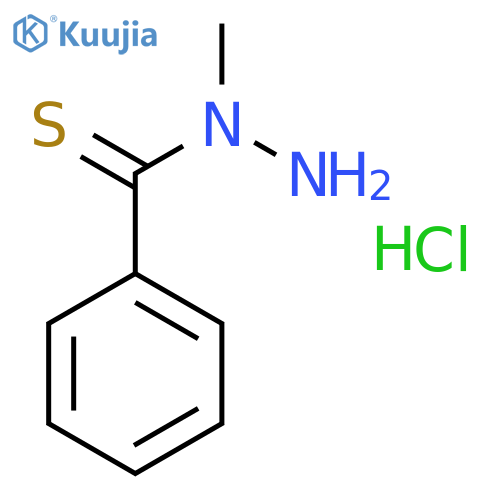

Cas no 52816-36-1 (N-Methyl-N-thiobenzoylhydrazineHydrochloride)

N-Methyl-N-thiobenzoylhydrazineHydrochloride 化学的及び物理的性質

名前と識別子

-

- N-Methyl-N-thiobenzoylhydrazine hydrochloride

- Thiobenzoic acid 1-methylhydrazide hydrochloride

- N-methylbenzenecarbothiohydrazide,hydrochloride

- DTXSID30790260

- N-methylbenzenecarbothiohydrazide;hydrochloride

- FT-0718140

- 52816-36-1

- N-Methylbenzothiohydrazide hydrochloride

- N-Methylbenzenecarbothiohydrazide--hydrogen chloride (1/1)

- N-Methyl-N-thiobenzoylhydrazineHydrochloride

-

- インチ: InChI=1S/C8H10N2S.ClH/c1-10(9)8(11)7-5-3-2-4-6-7;/h2-6H,9H2,1H3;1H

- InChIKey: VHVSGRJUVSYIBO-UHFFFAOYSA-N

- ほほえんだ: Cl.CN(C(=S)C1C=CC=CC=1)N

計算された属性

- せいみつぶんしりょう: 202.03333

- どういたいしつりょう: 202.0331472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 141

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

じっけんとくせい

- ゆうかいてん: 125-132 ºC

- PSA: 29.26

N-Methyl-N-thiobenzoylhydrazineHydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N240005-2.5mg |

N-Methyl-N-thiobenzoylhydrazineHydrochloride |

52816-36-1 | 2.5mg |

$ 200.00 | 2022-06-03 | ||

| TRC | N240005-10mg |

N-Methyl-N-thiobenzoylhydrazineHydrochloride |

52816-36-1 | 10mg |

$ 585.00 | 2022-06-03 | ||

| TRC | N240005-5mg |

N-Methyl-N-thiobenzoylhydrazineHydrochloride |

52816-36-1 | 5mg |

$ 370.00 | 2022-06-03 |

N-Methyl-N-thiobenzoylhydrazineHydrochloride 関連文献

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

N-Methyl-N-thiobenzoylhydrazineHydrochlorideに関する追加情報

Introduction to N-Methyl-N-thiobenzoylhydrazineHydrochloride (CAS No. 52816-36-1)

N-Methyl-N-thiobenzoylhydrazineHydrochloride, a compound with the chemical formula C10H12N2O2S·HCl, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 52816-36-1, has garnered attention due to its versatile applications in the development of novel therapeutic agents and research tools. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.

The structural integrity of N-Methyl-N-thiobenzoylhydrazineHydrochloride is characterized by the presence of a thiobenzoyl group linked to a hydrazine moiety, further modified by a methyl substituent. This configuration imparts unique reactivity, enabling its use in various chemical transformations. The compound's ability to participate in condensation reactions with carbonyl compounds makes it particularly useful in the synthesis of heterocyclic structures, which are prevalent in many biologically active molecules.

In recent years, N-Methyl-N-thiobenzoylhydrazineHydrochloride has been explored for its potential in medicinal chemistry. Its derivatives have shown promise in inhibiting certain enzymatic pathways associated with inflammatory and infectious diseases. The thiourea-like scaffold of this compound allows for selective interactions with biological targets, making it a candidate for designing targeted therapies. For instance, studies have indicated its efficacy in modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the pathogenesis of inflammation.

The pharmaceutical industry has leveraged the synthetic utility of N-Methyl-N-thiobenzoylhydrazineHydrochloride to develop novel drug candidates. Researchers have utilized its reactivity to construct complex molecular frameworks, incorporating it into libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with therapeutic potential. Moreover, the hydrochloride form ensures that the compound remains stable under various storage conditions, facilitating its use in both laboratory and industrial settings.

Advances in computational chemistry have further enhanced the understanding of N-Methyl-N-thiobenzoylhydrazineHydrochloride's properties. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the rational design of more potent derivatives. These simulations have been instrumental in predicting the pharmacokinetic behavior of the compound and its analogs, thereby optimizing their development into viable drugs.

The role of N-Methyl-N-thiobenzoylhydrazineHydrochloride extends beyond pharmaceutical applications. It has been employed in agrochemical research as a precursor for synthesizing pesticides and herbicides. The compound's ability to undergo cross-coupling reactions makes it a valuable building block for constructing complex organic molecules essential in crop protection strategies.

In conclusion, N-Methyl-N-thiobenzoylhydrazineHydrochloride (CAS No. 52816-36-1) is a multifaceted compound with significant implications in pharmaceutical and agrochemical research. Its unique structural features and reactivity make it a valuable tool for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow.

52816-36-1 (N-Methyl-N-thiobenzoylhydrazineHydrochloride) 関連製品

- 2138043-78-2(1-[5-Hydroxy-2-(trifluoromethyl)cyclohexyl]-3,3-dimethylpyrrolidin-2-one)

- 1261927-72-3(2-Chloro-5-(5-fluoro-2-methylphenyl)isonicotinic acid)

- 54764-02-2(Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate)

- 1261530-10-2(5-Hydroxy-2-(4-(trifluoromethoxy)phenyl)pyrimidine)

- 2640974-55-4(2-[1-(Pyrimidine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine)

- 1542397-11-4(6'-methoxy-2',3'-dihydrospiroazetidine-2,1'-indene)

- 2228471-71-2(3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine)

- 2680755-33-1(tert-butyl N-4-cyano-1-(2-methylphenyl)-1H-pyrazol-5-ylcarbamate)

- 552-45-4(1-(Chloromethyl)-2-methylbenzene)

- 98198-61-9(3-Chloro-6-ethylpyridazine)